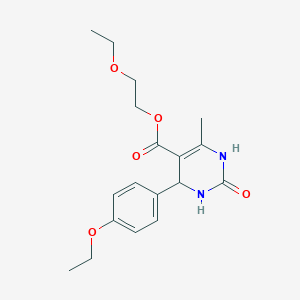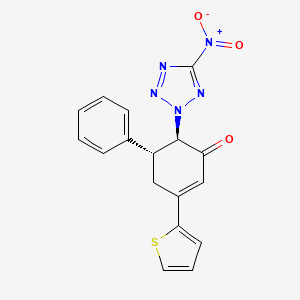![molecular formula C24H26N4O5 B14950886 methyl {(3Z)-3-[2-({[(4-tert-butylphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14950886.png)
methyl {(3Z)-3-[2-({[(4-tert-butylphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(3E)-3-({2-[(4-tert-butylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes an indole core, a tert-butylphenyl group, and multiple functional groups that contribute to its reactivity and potential utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3E)-3-({2-[(4-tert-butylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the tert-butylphenyl group and the formamido and acetamido functionalities. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.
Attachment of Formamido and Acetamido Groups: These groups can be introduced through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or anhydride) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
Methyl 2-[(3E)-3-({2-[(4-tert-butylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Methyl 2-[(3E)-3-({2-[(4-tert-butylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
作用机制
The mechanism of action of methyl 2-[(3E)-3-({2-[(4-tert-butylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Methyl 2-[(3E)-3-({2-[(4-methylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
- Methyl 2-[(3E)-3-({2-[(4-ethylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
- Methyl 2-[(3E)-3-({2-[(4-isopropylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Uniqueness
The uniqueness of methyl 2-[(3E)-3-({2-[(4-tert-butylphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. The presence of the tert-butyl group, in particular, may enhance the compound’s stability and hydrophobicity, making it suitable for certain applications where similar compounds may not be as effective.
属性
分子式 |
C24H26N4O5 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
methyl 2-[3-[[2-[(4-tert-butylbenzoyl)amino]acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C24H26N4O5/c1-24(2,3)16-11-9-15(10-12-16)22(31)25-13-19(29)26-27-21-17-7-5-6-8-18(17)28(23(21)32)14-20(30)33-4/h5-12,32H,13-14H2,1-4H3,(H,25,31) |
InChI 键 |
VZEGCHRHLJGWQW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950808.png)


![Ethyl 4-(3-chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950821.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B14950832.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B14950838.png)

![4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14950843.png)
![methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B14950846.png)



